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molecular formula C16H12N2O6 B1590638 1,4-Bis(4-nitrophenyl)butane-1,4-dione CAS No. 108791-66-8

1,4-Bis(4-nitrophenyl)butane-1,4-dione

Cat. No. B1590638
M. Wt: 328.28 g/mol
InChI Key: ZTOYTFFEUUYRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921514B2

Procedure details

Anhydrous zinc(II)chloride (2.73 g, 20.00 mmol) was stirred in dry benzene (15 mL) while diethylamine (1.558 mL, 15.00 mmol) and t-butanol (1.435 mL, 15.00 mmol) were added, and the resulting mixture was stirred at room temperature for 90 minutes to give a cloudy solution. To this mixture was added 2-bromo-1-(4-nitrophenyl)ethanone (2.44 g, 10.00 mmol) and 1-(4-nitrophenyl)ethanone (2.477 g, 15.00 mmol), and the resulting mixture was stirred at room temperature overnight. The mixture was poured into water (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated. The resulting residue was triturated with dichloromethane to give an orange solid that was collected by filtration and dried to give the title compound (2.0 g, 61% yield).
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
2.477 g
Type
reactant
Reaction Step One
Quantity
1.558 mL
Type
reactant
Reaction Step Two
Quantity
1.435 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.73 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
C(NCC)C.C(O)(C)(C)C.Br[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)=[O:14].[N+:24]([C:27]1[CH:32]=[CH:31][C:30]([C:33](=[O:35])[CH3:34])=[CH:29][CH:28]=1)([O-:26])=[O:25]>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-].O>[N+:21]([C:18]1[CH:19]=[CH:20][C:15]([C:13](=[O:14])[CH2:12][CH2:34][C:33]([C:30]2[CH:29]=[CH:28][C:27]([N+:24]([O-:26])=[O:25])=[CH:32][CH:31]=2)=[O:35])=[CH:16][CH:17]=1)([O-:23])=[O:22] |f:5.6.7|

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.477 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
1.558 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
1.435 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
2.73 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to give a cloudy solution
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with dichloromethane
CUSTOM
Type
CUSTOM
Details
to give an orange solid
FILTRATION
Type
FILTRATION
Details
that was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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